5-(4-Methylpiperazin-1-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylpiperazin-1-yl)picolinic acid is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid . The compound has a molecular weight of 221.26 .
Molecular Structure Analysis
The InChI code for 5-(4-Methylpiperazin-1-yl)picolinic acid is 1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use software that can interpret InChI codes or refer to a chemist.Physical And Chemical Properties Analysis
5-(4-Methylpiperazin-1-yl)picolinic acid is a solid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to material safety data sheets or consult with a chemist.Scientific Research Applications
Metallogel Formation and Visual Discrimination
A study by (Yan et al., 2018) describes the formation of a self-assembled metallogel using 5-methyltetrazole and Co2+. The gel demonstrated selective visual discrimination of 2-picolinic acid from its isomers and analogues. This implies potential applications in materials science for selective sensing or separation processes.
Serotoninergic Receptor Affinity
Research by (Fiorino et al., 2017) shows that picolinamide derivatives, which include a 4-substituted piperazine, have high specificity and affinity towards serotoninergic receptors. These findings could be crucial in developing drugs targeting neurological or psychiatric disorders.
Antioxidant and Glucosidase Inhibition
A study by (Özil et al., 2018) synthesized benzimidazole derivatives containing a 4-methylpiperazin-1-yl group. These compounds exhibited significant in vitro antioxidant activities and α-glucosidase inhibitory potential. This suggests their possible use in treating oxidative stress-related diseases and diabetes.
Mannich Ligands in Metal Complexes
Research by (Ayeni & Egharevba, 2015) involves synthesizing Mannich bases containing a methylpiperazin-1-yl group and their metal complexes. These complexes have potential applications in catalysis or material science due to their specific bonding modes and geometries.
Serotonin Antagonists
A study by (Liao et al., 2000) synthesized analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] as potent serotonin antagonists. These compounds may have therapeutic potential in conditions influenced by serotonin receptors.
Synthesis of Vertilecanin Derivatives
Research by (Demirci et al., 2008) involves the synthesis of vertilecanin derivatives from 5-(4-methoxybenzoyl)picolinic acid. Such synthetic pathways are essential in organic and medicinal chemistry for developing new compounds.
Hexadentate Picolinic Acid Based Ligands
A study by (Comba et al., 2016) explores the synthesis and metal coordination of hexadentate N5O ligands, including picolinic acid. These findings are relevant in inorganic chemistry, particularly for understanding metal-ligand interactions.
Coordination Polymers for Photocatalytic Activity
Research by (Gu et al., 2017) used 5-(3,4-Dicarboxylphenyl)picolinic acid in the assembly of coordination compounds with potential applications in photocatalysis, a significant area in environmental chemistry.
Corrosion Inhibition
A study by (About et al., 2020) synthesized analogs containing a piperazine group for use as corrosion inhibitors, indicating their potential in industrial applications for protecting metals.
Safety And Hazards
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOICFQWZXXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)picolinic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.